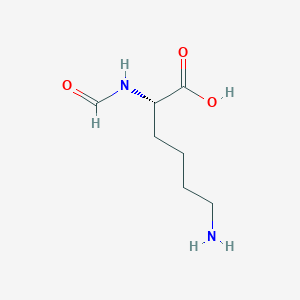

For-L-Lys-OH

Vue d'ensemble

Description

“For-L-Lys-OH” is a derivative of the amino acid Lysine . It is widely used as a nutrition supplement in feed, food, and beverage industries as well as a chemical intermediate . It also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials .

Synthesis Analysis

The synthesis of Lysine derivatives like “For-L-Lys-OH” involves innovative fermentation methods . The synthesis of N α-Fmoc-l-Lys [N ε- (2-deoxy-d-glucos-2-yl),N ε-Boc]-OH, which is a similar compound, has been achieved by treating 7-cyanopropylmalonic ester with nitrous acid .Molecular Structure Analysis

The molecular formula of Lysine is C6H14N2O2 . The structure of an amino acid like Lysine allows it to act as both an acid and a base . At a certain pH value (different for each amino acid), nearly all the amino acid molecules exist as zwitterions .Chemical Reactions Analysis

Lysine can act as both an acid and a base . It has this ability because at a certain pH value, nearly all the amino acid molecules exist as zwitterions . If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged .Physical And Chemical Properties Analysis

Lysine has a molecular weight of 146.18756 g/mol . It is soluble in water at 1500 g/L at 25 °C . The boiling point of Lysine is 311.5±32.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antimicrobial Applications

For-L-Lys-OH, as a lysine residue, is used in the synthesis of ultrashort cationic lipopeptides (USCLs) and quaternary ammonium salts, which are two groups of cationic surfactants with high antimicrobial activity . The quaternization of the amino group of the lysine side chain in USCLs influences their antimicrobial, hemolytic, and cytotoxic activities . These compounds have shown enhanced activity against Gram-positive strains and fungi .

Hemolytic Activities

The quaternization of the amino group of the lysine side chain in USCLs also influences their hemolytic activities . This process involves the disruption or lysis of red blood cells, which is a crucial aspect in the study of certain medical conditions and in the development of treatments .

Cytotoxic Activities

In addition to antimicrobial and hemolytic activities, the quaternization of the amino group of the lysine side chain in USCLs influences their cytotoxic activities . Cytotoxicity is an important property in the development of potential treatments for various diseases, including cancer .

Biomedical Applications

For-L-Lys-OH is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides, which contain an aliphatic region and a Lys residue, are proposed as scaffolds for bioprinting applications .

Tissue Engineering

The Fmoc-derivatives of series K peptides, synthesized using For-L-Lys-OH, have shown potential for tissue engineering . Specifically, the Fmoc-K3 hydrogel, which is the more rigid one, fully supports cell adhesion, survival, and duplication .

Drug Delivery and Diagnostic Tools

Peptide-based hydrogels (PHGs), synthesized using For-L-Lys-OH, are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Mécanisme D'action

Target of Action

For-L-Lys-OH, also known as Fmoc-Lys-OH, is a derivative of the essential amino acid L-lysine . It is commonly used in the synthesis of active compounds . The primary targets of For-L-Lys-OH are proteins and enzymes that interact with L-lysine .

Mode of Action

The mode of action of For-L-Lys-OH involves its interaction with its targets, leading to changes in their function. For instance, L-lysine α-oxidase (LO), one of L-amino acid oxidases, deaminates L-lysine with the yield of H2O2, ammonia, and α-keto-ε-aminocaproate . This dual mechanism of action, depletion of L-lysine and formation of H2O2, targets tumor growth .

Biochemical Pathways

For-L-Lys-OH affects several biochemical pathways. One of the key pathways is the L-lysine metabolic pathway. In plants, this includes the saccharopine pathway to α-aminoadipate and decarboxylation of lysine to cadaverine . Another pathway is the dehydrogenase pathway involved in the synthesis of L-lysine in Corynebacterium glutamicum .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by its chemical structure and the environment in which it is administered .

Result of Action

The result of For-L-Lys-OH’s action can vary depending on the context. For instance, in the context of cancer treatment, the action of L-lysine α-oxidase, which deaminates L-lysine, has been reported to have cytotoxic, antitumor, antimetastatic, and antitumor activity .

Orientations Futures

The Lysine industry is actively expanding . Great efforts are being made to further decrease the cost of Lysine to make it more competitive in the markets . Furthermore, Lysine also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials .

Propriétés

IUPAC Name |

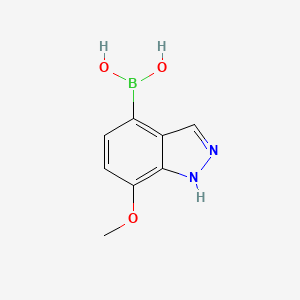

(2S)-6-amino-2-formamidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEIRDDOGFQXEH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346973 | |

| Record name | Formyl-l-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formyl-l-lysine | |

CAS RN |

19729-28-3 | |

| Record name | Formyl-l-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of conformationally restricted dipeptides like Ac-L-(αMe)Phe-L-Lys-OH in relation to sweeteners?

A1: Researchers have synthesized conformationally restricted dipeptides, such as Ac-L-(αMe)Phe-L-Lys-OH and Ac-D-(αMe)Phe-L-Lys-OH, as potential sweeteners. These compounds are analogs of "anti-aspartame-type" sweeteners. Interestingly, both compounds were found to be tasteless. [] X-ray diffraction studies, including a detailed structural analysis of Ac-D-(αMe)Phe-L-Lys-OH, helped explain the lack of sweet taste in these compounds using a sweet perception model. [] This research highlights the importance of specific spatial arrangements of chemical groups for eliciting a sweet taste response.

Q2: How is For-L-Lys-OH used in peptide synthesis, specifically in creating collagen-like structures?

A2: For-L-Lys-OH, often utilized in its protected form Boc-Gly-L-Pro-L-Lys-OH, plays a crucial role in synthesizing collagen-like peptides. [] These peptides mimic the repeating Gly-Pro-X sequence characteristic of collagen. Researchers employed a stepwise approach, combining Boc-Gly-L-Pro-L-Lys-OH with other tripeptides like Boc-Gly-L-Pro-L-Pro-OH and Boc-L-Ala-Gly-L-Pro-OH to create oligopeptides of defined lengths. [] Subsequently, these oligopeptides are covalently linked, forming longer polypeptides with structures resembling collagen.

Q3: Can you elaborate on the use of tetrahydrothiazole-2-thione in the synthesis of For-L-Lys-OH derivatives?

A3: Tetrahydrothiazole-2-thione (TTT) offers a more efficient method for selectively protecting the side chain amino group of For-L-Lys-OH compared to traditional reagents. [] This method involves the formation and subsequent decomposition of a lysine-copper complex. TTT is used to decompose this complex, yielding Nα-Boc-Nε-Fmoc-L-Lys-OH, a derivative with a selectively protected side chain. [] This technique is advantageous due to its speed, completeness of reaction, and ease of byproduct removal.

Q4: What unique structural features were observed in the crystal structure of a D,L-alternating peptide incorporating For-L-Lys-OH?

A4: Researchers investigated the crystal structure of a D,L-alternating peptide, H-(L-Tyr-D-Tyr)4-L-Lys-OH, incorporating For-L-Lys-OH at the C-terminus. [] The peptide crystallized in a tetragonal system, forming a double-stranded right-handed antiparallel β-helix. [] Two molecules were present in the asymmetric unit, showcasing the complexity of this structure. This specific arrangement, revealed through X-ray diffraction, provides valuable insights into the three-dimensional conformation and potential biological activities of D,L-alternating peptides containing For-L-Lys-OH.

Q5: How are neo-C-glycopeptides incorporating For-L-Lys-OH synthesized and what is their potential application?

A5: Neo-C-glycopeptides, incorporating For-L-Lys-OH as a structural element, have been synthesized as potential tools for studying carbohydrate-protein interactions. [] A key step involves coupling a protected dipeptide, α-N(Fmoc)-ε-N(tBoc)-L-Lys-Gly-OBn, derived from For-L-Lys-OH, with various α-C-galactose derivatives. [] This coupling reaction utilizes DCC/HOBt conditions. The resulting neo-C-glycopeptides are envisioned as probes to understand and potentially modulate these crucial biological interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)

![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)